molecular formula C10H13NO3 B3317418 (2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid CAS No. 959575-43-0

(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3317418
CAS No.: 959575-43-0
M. Wt: 195.21 g/mol
InChI Key: LFMONIVZGAORJX-APPZFPTMSA-N
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Description

(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid (CAS 959575-43-0) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery . Its structure is characterized by a furan-2-ylmethyl substituent at the 4S position and a carboxylic acid group at the 2S position, offering a rigid, three-dimensional scaffold that is highly valuable for exploring pharmacophore space and mimicking peptide bonds . The saturated, non-planar nature of the pyrrolidine ring increases molecular complexity and is often associated with improved solubility and druggability, making it a pivotal intermediate in the synthesis of novel pharmaceutical compounds . Research into this compound and similar pyrrolidine derivatives highlights their potential in various therapeutic areas. For instance, furanylmethylpyrrolidine-based structures have been investigated as small-molecule inhibitors targeting the ST2/IL-33 pathway, which plays a critical role in inflammatory conditions like graft-versus-host disease (GVHD) . Furthermore, the precise (2S,4S) stereochemistry is essential for its biological activity and interaction with enantioselective protein targets, underscoring the importance of high enantiomeric purity in research applications . This compound is intended for use in research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. It is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-10(13)9-5-7(6-11-9)4-8-2-1-3-14-8/h1-3,7,9,11H,4-6H2,(H,12,13)/t7-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMONIVZGAORJX-APPZFPTMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as L-proline.

    Protection: The amino group of L-proline is protected using a tert-butyloxycarbonyl (Boc) group.

    Alkylation: The protected proline undergoes alkylation with furan-2-ylmethyl bromide in the presence of a base such as sodium hydride.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential as a pharmaceutical agent. The presence of the furan group enhances its interaction with biological targets, which is crucial for drug development.

Key Characteristics:

  • Chirality: The (2S,4S) configuration is essential for its biological activity.
  • Molecular Formula: C10H13NO3
  • Molecular Weight: 195.22 g/mol

Biological Activities

Research indicates that (2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid may exhibit various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that it may have efficacy against certain bacterial strains.
  • Enzyme Inhibition: It has been investigated for its potential to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the structure of this compound and its biological activity is vital for optimizing its therapeutic potential. SAR studies focus on:

  • Modifying the furan substituent to enhance binding affinity to target proteins.
  • Exploring different stereochemical configurations to identify more effective analogs.

Synthetic Applications

The synthesis of this compound typically involves multi-step organic reactions. The ability to modify the compound through synthetic chemistry opens avenues for creating derivatives with enhanced properties.

Common Synthetic Routes:

StepReaction TypeDescription
1AlkylationIntroduction of the furan moiety onto the pyrrolidine ring.
2CarboxylationAddition of the carboxylic acid group, enhancing solubility and reactivity.

Case Studies

Several studies have explored the applications of this compound:

  • Case Study 1: Antimicrobial Activity
    • A study evaluated its effectiveness against Gram-positive bacteria, demonstrating promising results that warrant further investigation into its mechanism of action.
  • Case Study 2: Enzyme Inhibition
    • Research focused on its ability to inhibit specific enzymes linked to metabolic pathways, suggesting potential applications in treating diabetes and obesity.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and pyrrolidine moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key structural differences among analogs lie in substituent groups and stereochemistry:

Compound Name Substituents Stereochemistry Key Applications Molecular Formula Molar Mass (g/mol) References
(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid Furan-2-ylmethyl at 4S 2S,4S Potential intermediate for bioactive molecules C₁₀H₁₃NO₃ (estimated) ~195.2 (estimated) -
(2S,4S)-TBMP (Velpatasvir intermediate) Methoxymethyl at 4S 2S,4S Anti-HCV drug synthesis C₁₃H₂₁NO₅ 271.31
(3S,4S)-4-(Furan-2-yl)pyrrolidine-3-carboxylic acid Furan-2-yl at 4S 3S,4S Not specified C₉H₁₁NO₃ 181.19
Zofenoprilat (ACE inhibitor) Phenylsulfanyl at 4S 2S,4S Antihypertensive drug C₁₆H₂₀N₂O₃S₂ 364.47
(2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid Phenyl at 4R 2S,4R Lab intermediate C₁₇H₂₃NO₄ 305.37

Key Observations :

  • Stereochemistry : The 2S,4S configuration is critical for biological activity in compounds like Velpatasvir intermediates, whereas 2S,4R diastereomers (e.g., in and ) are often separated during synthesis to avoid impurities .
  • Substituent Effects: The furan-2-ylmethyl group may enhance π-π interactions in drug-receptor binding compared to methoxymethyl or phenyl groups. However, phenylsulfanyl groups (as in Zofenoprilat) improve ACE inhibition via sulfur-mediated interactions .

Physicochemical Properties

  • Solubility: The hydrophilic carboxylic acid group and hydrophobic substituents (e.g., furan, phenyl) create amphiphilic properties, influencing solubility. For example, (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid (C₉H₁₁NO₃) has moderate water solubility due to its smaller size compared to Boc-protected analogs .
  • Thermal Stability : Boc-protected derivatives (e.g., ) exhibit higher stability than free carboxylic acids, which may degrade under acidic conditions.

Biological Activity

(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid, a chiral compound with a unique structure featuring a pyrrolidine ring and a furan moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H13_{13}NO3_{3}
  • Molar Mass : 231.68 g/mol
  • CAS Number : 959575-43-0

The compound is characterized by its chiral nature, which influences its biological interactions and efficacy in various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The structural components, particularly the furan ring and the pyrrolidine moiety, enhance its binding affinity to target proteins, potentially leading to enzyme inhibition or modulation of receptor functions.

1. Enzyme Inhibition

Research indicates that derivatives of pyrrolidine compounds can act as enzyme inhibitors. For instance, studies have shown that similar compounds exhibit inhibitory effects on various proteases, which are crucial in many biological processes. The specific interactions of this compound with enzymes remain under investigation but suggest potential applications in treating diseases where protease activity is dysregulated.

2. Antiviral Activity

The compound's structural similarities to other antiviral agents suggest it may have potential against viral infections. For example, related furan derivatives have been studied for their inhibitory effects on SARS-CoV-2 main protease (Mpro), indicating a pathway for exploring this compound as a candidate for antiviral drug development .

3. Antitumor Potential

The compound has been investigated for its antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving p53 activation and modulation of apoptotic pathways . However, further studies are needed to fully elucidate its efficacy and mechanism in cancer treatment.

Case Studies and Research Findings

StudyFindings
Study on Mpro InhibitionIdentified similar furan derivatives with IC50_{50} values indicating potent inhibition of SARS-CoV-2 Mpro .
Antitumor ActivityDemonstrated moderate tumor growth inhibition in xenograft models; further optimization needed for improved efficacy .
Enzyme Interaction StudiesShowed potential for enzyme inhibition through structural analysis and binding affinity assessments.

Q & A

Q. What are the key synthetic strategies for achieving high enantiomeric purity in (2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid?

Methodological Answer: The synthesis of enantiomerically pure pyrrolidine derivatives typically involves chiral auxiliaries or asymmetric catalysis. For example:

  • Chiral Resolution : Use of diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) followed by recrystallization .
  • Asymmetric Hydrogenation : Catalytic hydrogenation of prochiral enamines using Rh or Ru catalysts with chiral ligands (e.g., BINAP) to control stereochemistry .
  • Enzymatic Methods : Lipase-mediated kinetic resolution of racemic mixtures, particularly for ester intermediates .

Q. How can the stereochemistry of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Definitive confirmation via single-crystal diffraction, as demonstrated for related pyrrolidine derivatives (e.g., (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid) .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., J2,4J_{2,4} for axial/equatorial protons) and NOE correlations to assess spatial arrangement .
  • Chiral HPLC : Separation using columns like Chiralpak IA/IB with hexane:IPA mobile phases to determine enantiopurity .

Advanced Research Questions

Q. What is the impact of the furan-2-ylmethyl substituent on the compound’s bioactivity compared to analogs with thiophene or halogenated groups?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Hydrophobic Interactions : The furan ring’s lower lipophilicity (clogP ≈ 1.2) vs. thiophene (clogP ≈ 2.5) may reduce membrane permeability but enhance solubility .
    • Electron-Donating Effects : Furan’s oxygen atom influences hydrogen bonding with targets (e.g., glutamate receptor agonist activity, as seen in 4-FPCA analogs) .
    • Halogen Substitution : Fluorine or bromine at the 4-position (e.g., in 4-FPCA or bromophenoxy derivatives) enhances metabolic stability but may alter receptor binding .

Q. How can kinetic and thermodynamic studies optimize reaction pathways for scale-up synthesis?

Methodological Answer:

  • Kinetic Profiling : Monitor intermediates via in situ FTIR or LC-MS to identify rate-limiting steps (e.g., Boc-deprotection under acidic conditions) .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilic substitution rates, while DCM enhances diastereoselectivity in cyclization .
  • Thermodynamic Control : High-temperature reflux (80–100°C) favors thermodynamically stable diastereomers via epimerization .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

Methodological Answer:

  • Metabolic Stability : (2S,4S) configuration may reduce CYP450-mediated oxidation compared to (2R,4R) isomers, as shown for fluorinated analogs .
  • Plasma Protein Binding : Chiral HPLC-MS assays quantify enantiomer-specific binding to albumin/globulins .
  • In Vitro Models : Caco-2 cell monolayers assess permeability differences between stereoisomers .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid

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